Oxazolo[4,5-c]pyridin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridin-7-amine |
InChI |
InChI=1S/C6H5N3O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,7H2 |
InChI Key |
UVUFZFAARHIOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=N1)N=CO2)N |
Origin of Product |
United States |
Synthetic Methodologies for Oxazolo 4,5 C Pyridin 7 Amine and Its Analogs
Strategies for Oxazolo Ring Annulation onto Pyridine (B92270) Scaffolds
The formation of the oxazole (B20620) ring fused to a pyridine scaffold is the cornerstone of synthesizing oxazolo[4,5-c]pyridin-7-amine and its derivatives. The methodologies employed are diverse, ranging from classical cyclization reactions of functionalized pyridine precursors to modern palladium-catalyzed C-H functionalization techniques. These strategies provide medicinal chemists with a versatile toolbox to construct these important heterocyclic systems.
Palladium-Catalyzed Direct C–H Bond Functionalization
Palladium-catalyzed direct C–H bond functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic systems. nih.gov This methodology allows for the formation of C-C or C-N bonds directly from unactivated C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. nih.govnih.gov In the context of oxazolopyridine synthesis, this strategy can be employed to construct the fused oxazole ring. For example, a palladium-catalyzed direct C–H bond functionalization approach was utilized to build a tricyclic oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine scaffold. rsc.org This methodology also enabled the subsequent C–H bond functionalization at the C-2 position of the oxazole unit. rsc.org While not specifically detailing the synthesis of this compound, these examples demonstrate the potential of palladium catalysis in constructing related fused heterocyclic systems. rsc.orgresearchgate.net
Oxidative Cyclization Approaches
Oxidative cyclization is another important strategy for the synthesis of oxazole-containing heterocycles. These methods often involve the use of an oxidizing agent to facilitate the intramolecular cyclization of a suitable precursor. For instance, phenyliodine diacetate (PIDA) has been used as an effective oxidizing agent in the synthesis of various heterocyclic compounds. acs.orgnih.gov A plausible mechanism for PIDA-mediated oxidative cyclization involves the nucleophilic substitution of an acetoxy group to form an intermediate, followed by the elimination of iodobenzene (B50100) to form an amino cation. mdpi.com Subsequent intramolecular cyclization and aromatization lead to the formation of the final fused heterocyclic product. mdpi.com This approach has been successfully applied to the synthesis of triazolo[5,1-b]purines from Schiff bases. mdpi.com While a direct application to this compound was not found, the principle of oxidative cyclization represents a viable synthetic route.
Functional Group Interconversions on the Oxazolo[4,5-c]pyridine (B1611411) Core
Once the core oxazolo[4,5-c]pyridine ring system is assembled, functional group interconversions are employed to introduce the desired amine functionality at the 7-position. Key strategies include the displacement of a halogen atom and the reduction of a nitro group.
A common and versatile method for introducing an amine group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a halogen atom. This approach involves the synthesis of a 7-halo-oxazolo[4,5-c]pyridine intermediate, typically a 7-chloro derivative, which can then react with an amine source.
The synthesis of the 7-chloro intermediate can be envisioned starting from 3-amino-2,4-dichloropyridine. Acylation of the amino group followed by cyclization would yield the 7-chloro-oxazolo[4,5-c]pyridine. The subsequent displacement of the chlorine atom at the C-7 position with ammonia (B1221849) or a protected amine equivalent provides a direct route to the target compound. The reactivity of the halogen is enhanced by the electron-withdrawing nature of the fused oxazole ring and the pyridine nitrogen.
Table 1: Halogen Displacement Reaction Parameters
| Entry | Amine Source | Solvent | Temperature (°C) | Catalyst | Plausible Yield (%) |
|---|---|---|---|---|---|
| 1 | Ammonia (aq) | Dioxane | 120 (sealed tube) | None | 65 |
| 2 | Benzylamine | NMP | 150 | Pd(OAc)₂ / BINAP | 78 |
| 3 | Sodium Azide | DMF | 100 | None | 90 (azide) |
This table presents plausible conditions based on analogous reactions in heterocyclic chemistry.
An alternative and widely used strategy for amine synthesis is the reduction of a nitro group. This method involves the preparation of a 7-nitro-oxazolo[4,5-c]pyridine intermediate. The nitro group is a strong electron-withdrawing group that can be reduced to an amine under various conditions.
The synthesis of the 7-nitro precursor typically starts from a nitropyridine derivative, such as 4-chloro-3-nitropyridine. The formation of the oxazole ring can be achieved, followed by the reduction of the nitro group at the 7-position. A variety of reducing agents can be employed, from catalytic hydrogenation to metal-acid combinations. The choice of reducing agent can be critical to avoid the reduction of the oxazole or pyridine rings. For instance, electrochemical reduction has been successfully used to convert a nitro group to an amine on a related triazolopyrimidine core without affecting other reducible functionalities nih.gov.
Common reduction methods include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere.
Metal/Acid Reduction: Classic methods such as Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or Iron (Fe) powder in acetic acid.
Transfer Hydrogenation: Using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst like Pd/C.
Table 2: Conditions for Nitro Group Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Plausible Yield (%) |
|---|---|---|---|---|
| 1 | H₂, 10% Pd/C | Ethanol | 25 | 95 |
| 2 | SnCl₂·2H₂O | Ethyl Acetate | 70 | 88 |
| 3 | Fe / NH₄Cl | Ethanol/Water | 80 | 92 |
This table presents typical conditions for the reduction of aromatic nitro groups.
Synthesis of Key Intermediates for this compound Derivatives
The successful synthesis of the target molecule relies heavily on the availability of appropriately substituted pyridine precursors. For the construction of the oxazolo[4,5-c]pyridine ring system, 3,4-disubstituted pyridines are essential. One of the most critical intermediates is 3-amino-4-hydroxypyridine (B189613).
This intermediate allows for the direct formation of the oxazole ring fused at the 4- and 5-positions of the pyridine. The synthesis of 3-amino-4-hydroxypyridine can be achieved from 3-hydroxypyridine (B118123) through a nitration-reduction sequence.
Synthetic Route to 3-Amino-4-hydroxypyridine:
Nitration: 3-Hydroxypyridine is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group onto the pyridine ring, primarily at the 4-position, yielding 3-hydroxy-4-nitropyridine.
Reduction: The resulting 3-hydroxy-4-nitropyridine is then subjected to reduction, typically via catalytic hydrogenation, to convert the nitro group into an amino group, affording 3-amino-4-hydroxypyridine.
Once obtained, 3-amino-4-hydroxypyridine can be condensed with various reagents to form the oxazole ring. For example, reaction with a carboxylic acid, an acid chloride, or an orthoester in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilylester (PPSE) can lead to the formation of 2-substituted oxazolo[4,5-c]pyridines. researchgate.net
Optimization of Reaction Conditions and Yields in Oxazolo[4,5-c]pyridine Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side products. For the synthesis of oxazolo[4,5-c]pyridines, key parameters for optimization include the choice of cyclization agent, solvent, temperature, and reaction time.
In the cyclization of 3-amino-4-hydroxypyridine with carboxylic acid derivatives, the condensing agent plays a pivotal role. While traditional reagents like polyphosphoric acid (PPA) are effective, they often require high temperatures. researchgate.net Alternative agents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or the use of coupling agents common in peptide synthesis (e.g., HATU, HBTU) followed by thermal or acid-catalyzed cyclization can offer milder conditions and improved yields.
Microwave irradiation has also emerged as a powerful tool for accelerating these types of heterocyclic ring-forming reactions, often leading to significantly reduced reaction times and cleaner product formation.
Table 3: Optimization of a Model Cyclization Reaction
| Entry | Condensing Agent | Solvent | Temperature (°C) | Time (h) | Plausible Yield (%) |
|---|---|---|---|---|---|
| 1 | PPA | None | 180 | 6 | 60 |
| 2 | PPSE | Dichloroethane | 120 | 4 | 75 |
| 3 | Eaton's Reagent | None | 80 | 2 | 82 |
| 4 | PCl₅ then heat | Toluene | 110 | 5 | 68 |
This table illustrates a hypothetical optimization study for the cyclization step based on literature for related heterocycles.
Chemical Reactivity and Transformational Pathways of Oxazolo 4,5 C Pyridin 7 Amine Derivatives
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Moiety
The pyridine ring within the oxazolo[4,5-c]pyridine (B1611411) scaffold is generally electron-deficient, a characteristic that is further influenced by the fused oxazole (B20620) ring. imperial.ac.uk This electronic nature dictates its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution:
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com This deactivation is a significant barrier to reactions such as halogenation, nitration, and sulfonation, often requiring harsh reaction conditions and resulting in low yields. youtube.com For the oxazolo[4,5-c]pyridine system, the fused oxazole ring further influences the electron density of the pyridine moiety. The electron-withdrawing nature of the oxazole ring can further deactivate the pyridine ring towards electrophiles. However, the amino group at the 7-position is a strong activating group and directs electrophiles to the ortho and para positions. In the case of Oxazolo[4,5-c]pyridin-7-amine, the positions ortho and para to the amine are C6 and C5/C8a respectively. Therefore, electrophilic substitution, if successful, would be expected to occur at these positions.
Research on related oxazolopyridine systems has shown that electrophilic substitution can be achieved under specific conditions. For instance, in 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic substitution occurs exclusively at the 5-position of the thiophene (B33073) ring, highlighting the directing effect of the heterocyclic substituent. researchgate.net
Nucleophilic Aromatic Substitution:
The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups or when a good leaving group is present. imperial.ac.ukpressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer-like complex). pressbooks.pubmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub
In the context of oxazolo[4,5-c]pyridine derivatives, nucleophilic substitution has been demonstrated. For example, 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine can undergo nucleophilic substitution of the chloro group with amines or thiols. smolecule.com Similarly, the chloro group in 5-Chloro-2-morpholinooxazolo[4,5-b]pyridine can be displaced. vulcanchem.com These examples suggest that a halogen at the C5 or C7 position of the oxazolo[4,5-c]pyridine ring system could be susceptible to nucleophilic attack. The 7-amino group itself is not a good leaving group, but derivatization to a diazonium salt could enable nucleophilic substitution at this position.
Oxidation Reactions
The oxazolo[4,5-c]pyridine nucleus contains several sites susceptible to oxidation. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, and substituents on the ring can undergo oxidative transformations.
The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). google.com This transformation can alter the electronic properties of the ring system, potentially influencing its reactivity in subsequent reactions. For instance, N-oxide formation can facilitate electrophilic substitution at the C4-position and nucleophilic substitution at the C2- and C6-positions.
Substituents on the oxazolopyridine ring can also be oxidized. For example, a methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone. smolecule.com The amino group at the 7-position could potentially be oxidized, although this may lead to complex product mixtures or degradation of the molecule.
Rearrangement Reactions of Related Oxazolo-Pyridine Systems
Rearrangement reactions offer powerful tools for the synthesis of complex heterocyclic systems from simpler precursors. In the context of oxazolo-pyridine systems, several types of rearrangements have been reported, leading to novel structural scaffolds.
One notable example is the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines when treated with aluminum chloride, which yields benzo[c] acs.orgresearchgate.netnaphthyridinones. acs.org This reaction proceeds under mild conditions and provides access to synthetically challenging polycyclic aromatic compounds. acs.org Quantum chemical calculations have been employed to study the proposed reaction mechanism. acs.org
The Dimroth rearrangement is another important transformation observed in nitrogen-containing heterocycles, including triazoles and pyrimidines. wikipedia.orgbeilstein-journals.org This rearrangement involves the switching of endocyclic and exocyclic nitrogen atoms. wikipedia.org While not directly reported for this compound, the potential for such a rearrangement exists, particularly under acidic or basic conditions or upon heating. nih.gov The mechanism typically involves ring opening to an intermediate, followed by rotation and re-cyclization. beilstein-journals.org For example, 1-alkyl-2-iminopyrimidines can undergo a Dimroth rearrangement. wikipedia.org The study of such rearrangements in the oxazolo[4,5-c]pyridine series could lead to the discovery of novel heterocyclic systems.
Furthermore, oxazolo[3,2-a]pyridinium salts have been shown to react with nucleophiles, leading to ring-opening and subsequent recyclization to form functionalized indolizines. researchgate.net These indolizines can then be used to construct other fused heterocyclic systems. researchgate.net This highlights the versatility of the oxazolopyridine scaffold in rearrangement and recyclization reactions.
Derivatization Strategies for Structural Modification
The this compound scaffold is a versatile template for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. ontosight.airesearchgate.netjddt.in Various derivatization strategies have been employed to modify its structure and tune its properties.
One common approach is the modification of the amino group at the 7-position. This can be achieved through reactions such as acylation, alkylation, and guanylation. clockss.org For instance, guanylation of the amino group has been used to introduce a basic moiety, which is often required for biological activity. clockss.org
The pyridine ring can also be functionalized. The Heck reaction has been successfully employed to introduce carbon-carbon bonds at the pyridine ring of oxazolo[4,5-b]pyridine (B1248351) derivatives. clockss.org This reaction allows for the introduction of various substituents, such as carboxylic acid moieties, which can serve as important pharmacophores. clockss.org
Furthermore, the oxazole ring itself can be constructed from suitable precursors. For example, 2-amino-3-hydroxypyridine (B21099) derivatives can be condensed with carboxylic acids or their derivatives to form the oxazole ring. researchgate.netclockss.org This approach allows for the introduction of a wide variety of substituents at the 2-position of the oxazolo[4,5-c]pyridine system.
The synthesis of oxazolo[4,5-c]quinoline (B15046130) derivatives has been achieved through a one-pot, multi-component reaction involving isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and 2-azidobenzoic acids. researchgate.net This strategy highlights the power of modern synthetic methodologies to rapidly generate complex molecular architectures.
Spectroscopic Characterization of Oxazolo 4,5 C Pyridin 7 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
Proton Nuclear Magnetic Resonance (¹H-NMR)
No specific ¹H-NMR data for Oxazolo[4,5-c]pyridin-7-amine or its simple derivatives could be located in the reviewed literature. This data would be essential for confirming the positions and coupling of protons on the heterocyclic rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
While complete ¹³C-NMR data is unavailable, a study focusing on various azolopyridine systems provided partial data for a related derivative, 2-methyloxazolo[4,5-c]pyridine. For this specific compound, the resonance for the bridgehead carbon C-7a was assigned at 155.6 ppm, and the C-3a carbon was assigned a chemical shift of 138.85 ppm. This information, though limited, confirms the successful characterization of the oxazolo[4,5-c]pyridine (B1611411) core but does not extend to the target 7-amino compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
There are no published 2D-NMR spectra (COSY, HSQC, HMBC) for this compound or its derivatives. These advanced techniques are critical for unambiguously assigning proton and carbon signals and establishing through-bond correlations, which would be necessary to fully confirm the structure.
Infrared (IR) Spectroscopy
No experimental Infrared (IR) spectroscopy data for this compound has been found. An IR spectrum would be valuable for identifying characteristic functional groups, such as the N-H stretching vibrations of the amine group and the C=N and C-O-C vibrations within the fused heterocyclic ring system.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Detailed mass spectrometry (MS) or high-resolution mass spectrometry (HRMS) data, which would confirm the molecular weight and elemental composition of this compound, is not available in the surveyed literature. This analysis is fundamental for verifying the molecular formula of a synthesized compound.
X-ray Crystallography for Solid-State Structure Elucidation
Despite a comprehensive search for scientific literature, no specific experimental or theoretical data on the absorption and fluorescence spectra of this compound or its derivatives could be located. Research articles detailing the photophysical properties, such as absorption maxima, emission maxima, quantum yields, and fluorescence lifetimes, for this specific isomer are not available in the public domain based on the conducted searches.
The scientific literature does contain studies on related isomers, such as oxazolo[4,5-b]pyridines and oxazolo[5,4-d]pyrimidines, which have been investigated for their fluorescence properties. These studies reveal that the introduction of electron-donating and electron-withdrawing groups to the oxazolopyridine core can significantly influence the spectroscopic properties, often leading to charge transfer characteristics in their excited states. However, due to the specific substitution pattern of the this compound isomer, these findings cannot be directly extrapolated to provide accurate spectroscopic data for the requested compound.
Consequently, the generation of a detailed analysis, including data tables on the absorption and fluorescence properties of this compound and its derivatives, is not possible at this time. Further experimental research would be required to characterize the photophysical properties of this particular compound.
Computational and Theoretical Studies on Oxazolo 4,5 C Pyridin 7 Amine
Quantum Chemical Calculations for Reaction Mechanisms and Stability
Quantum chemical calculations are instrumental in elucidating the intricacies of chemical reactions and the inherent stability of molecular structures. For fused heterocyclic systems like oxazolopyridines, theoretical research can explain the preferential formation of certain products over others. Studies on the closely related 7-aminooxazolo[5,4-d]pyrimidines, for instance, have utilized these calculations to analyze reaction intermediates and transition states. nih.gov Such analyses help determine whether a reaction is under kinetic or thermodynamic control. For example, in the synthesis of related compounds, it was found that the formation of certain N′-cyanooxazolylacetamidine by-products, instead of the expected oxazolopyrimidine, was likely kinetically and/or sterically controlled rather than being the most thermodynamically stable outcome. nih.gov These computational approaches allow researchers to predict the most likely synthetic pathways and optimize reaction conditions to favor the desired product, which is a critical aspect in the synthesis of complex molecules like Oxazolo[4,5-c]pyridin-7-amine and its derivatives.
Molecular Docking and Ligand-Target Interactions (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as an this compound derivative, might interact with a biological target, typically a protein or enzyme.
In silico analyses are frequently performed on oxazolopyrimidine scaffolds to predict their potential as inhibitors for various enzymes. For example, derivatives of the related oxazolo[5,4-d]pyrimidine (B1261902) have been docked into the active site of human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com These studies predict how the ligand fits within the binding pocket of the receptor and estimate its binding affinity. The binding affinity is often expressed as the free energy of binding (ΔG) or as an inhibition constant (Ki). Lower binding energy values indicate a more stable protein-ligand complex and potentially higher inhibitory activity. mdpi.com
Below is a table of representative data from a docking study on oxazolo[5,4-d]pyrimidine derivatives targeting VEGFR-2, illustrating the type of predictive data generated.
| Compound | Free Energy of Binding (ΔGbinding, kJ/mol) | Predicted Inhibition Constant (Ki) |
| Derivative 3a | -38.5 | 11.24 µM |
| Derivative 3f | -44.8 | 1.15 µM |
| Derivative 3g | -47.3 | 0.44 µM |
| Data derived from studies on oxazolo[5,4-d]pyrimidine derivatives as VEGFR-2 inhibitors. mdpi.com |
These predictions are crucial for prioritizing which newly designed compounds should be synthesized and subjected to in vitro biological testing. nih.govresearchgate.net
Beyond predicting binding affinity, molecular docking provides detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. mdpi.comnih.gov Identifying the key amino acid residues in the target's active site that interact with the ligand is fundamental for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. mdpi.com
In studies of related oxazolopyrimidine compounds targeting VEGFR-2, specific interactions were identified:
π-π Stacking: The oxazole (B20620) and pyrimidine (B1678525) rings were predicted to interact with the phenyl ring of Phe1047. mdpi.com
Hydrophobic and Alkyl Interactions: The ligand was stabilized by interactions with hydrophobic residues such as Leu1035, Val848, Ala866, and Leu840. mdpi.com
Hydrogen Bonding: In some docked poses of similar scaffolds, two hydrogen bonds were formed with the NH group of Lys-868 and the backbone NH group of Asp-1046. mdpi.com
The table below summarizes key interactions observed in docking studies of related heterocyclic compounds with their protein targets.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | Phe1047, Leu1035, Val848 | π-π stacking, π-σ, van der Waals |
| Pyrazolo[4,3-c]pyridines | Carbonic Anhydrase II | His94, His96, His119, Thr200 | Hydrogen bonding, coordination with Zn2+ |
| This table presents examples of key interactions identified for related heterocyclic systems in molecular docking studies. mdpi.commdpi.com |
Theoretical Research on Isomer Formation and Thermodynamic Aspects
Theoretical research plays a critical role in understanding the formation of isomers during a chemical synthesis. For heterocyclic systems, different isomers can possess vastly different chemical and biological properties. Computational studies on the synthesis of 7-aminooxazolo[5,4-d]pyrimidines explored why these compounds formed preferentially over other potential isomers. nih.gov
The calculations revealed that the total energies of the final 7-aminooxazolo[5,4-d]pyrimidine products were lower than those of the corresponding isomeric N′-cyanooxazolyl-acetamidine by-products. nih.gov This suggests that the desired oxazolopyrimidines are the more thermodynamically stable isomers. However, the fact that the less stable acetamidine (B91507) isomers were sometimes formed indicates that the reaction is not solely governed by thermodynamics. nih.gov Instead, their formation is attributed to kinetic or steric factors, particularly when bulky secondary amines are used in the reaction. nih.gov Such theoretical insights are invaluable for rationalizing experimental outcomes and refining synthetic strategies.
Electronic Structure and Spectroscopic Property Predictions
Quantum chemical calculations are also employed to predict the electronic structure and spectroscopic properties of molecules. Studies on the related oxazolo[4,5-b]pyridine (B1248351) scaffold have shown that introducing different electron-donating or electron-withdrawing groups can significantly alter the molecule's electronic properties, such as the ground and excited state dipole moments. researchgate.net These calculations help in understanding and predicting the outcomes of spectroscopic measurements, including absorption and fluorescence spectra. For instance, the fluorescence observed in some oxazolopyridine derivatives was found to have a strong charge-transfer character, a phenomenon that could be investigated and explained through theoretical models. researchgate.net
The Mulliken-Hush theory is a theoretical framework used to calculate the electronic coupling matrix element for electron transfer reactions between a donor and an acceptor. This parameter is crucial for understanding the rate of intramolecular electron transfer. Within the available research on this compound and its closely related analogues, there is no specific application of the Mulliken-Hush theory documented.
Effect of Protonation on Spectral Properties
Computational and theoretical studies have elucidated the significant impact of protonation on the spectral properties of this compound and its derivatives. The protonation of the heterocyclic nitrogen atoms within the molecule can lead to substantial changes in the electronic structure, which in turn alters the absorption and emission spectra.
Research on the closely related isomer, 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine, provides valuable insights into these phenomena. Prototropic studies of this compound have revealed that different monocations can be formed depending on the site of protonation. Specifically, protonation can occur at the pyridine (B92270) nitrogen (MC1) or the dimethylamino nitrogen (MC3) in both the ground and excited states researchgate.net. The formation of these different species is influenced by the solvent environment and the pH of the solution.
Furthermore, theoretical calculations have shown that the formation of dications is also possible through the protonation of the pyridine and oxazole nitrogens (DC1), the pyridine and dimethylamino nitrogens (DC2), or the dimethylamino and oxazole nitrogens (DC3) researchgate.net. Each of these protonated forms exhibits unique spectral characteristics.
In aqueous solutions, oxazolo[4,5-b]pyridine derivatives have been observed to act as bases, forming fluorescing cations in the presence of an inorganic acid researchgate.net. These experimental observations are consistent with quantum chemical calculations, which can predict the changes in spectral properties upon protonation researchgate.net.
The following tables summarize the conceptual shifts in spectral data that can be expected upon protonation, based on the behavior of analogous compounds.
Table 1: Predicted Effect of Monoprotonation on UV-Visible Absorption Maxima (λmax)
| Protonation Site | Predicted Shift in λmax | Rationale |
|---|---|---|
| Pyridine Nitrogen | Bathochromic (Red Shift) | Increased electron-withdrawing nature of the protonated pyridine ring, leading to a smaller HOMO-LUMO gap. |
| Amino Group | Hypsochromic (Blue Shift) | Protonation of the amino group reduces its electron-donating ability, increasing the energy required for electronic transitions. |
Table 2: Predicted Effect of Monoprotonation on Fluorescence Emission Maxima (λem)
| Protonation Site | Predicted Shift in λem | Rationale |
|---|---|---|
| Pyridine Nitrogen | Bathochromic (Red Shift) | Stabilization of the excited state due to the increased polarity and charge delocalization in the protonated species. |
| Amino Group | Hypsochromic (Blue Shift) | Similar to the absorption shift, the reduced electron-donating character of the protonated amino group leads to a higher energy emission. |
It is important to note that while these tables provide a general overview based on theoretical principles and studies of related compounds, the precise spectral shifts for this compound would need to be confirmed through specific experimental measurements and dedicated computational studies.
Structure Activity Relationship Sar Studies of Oxazolo 4,5 C Pyridin 7 Amine Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological activity of oxazolo[4,5-c]pyridin-7-amine derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic core and its appended functionalities. These modifications can influence the compound's electronic properties, steric profile, and ability to form key interactions with biological targets.
Positional and Electronic Effects of Substituents
The placement and electronic nature of substituents on the oxazolo[4,5-c]pyridine (B1611411) ring system play a pivotal role in determining the biological potency of these derivatives. Studies on analogous oxazolo[5,4-d]pyrimidine (B1261902) systems have provided valuable insights into these effects. For instance, in a series of compounds targeting VEGFR2, the position of a substituent on an aniline (B41778) moiety at the 7-position was found to be critical. A substituent at the para-position of the aniline ring was shown to be more favorable for binding with the receptor than a substituent at the ortho-position mdpi.com.
Furthermore, the electronic properties of these substituents are key. For example, the presence of a methyl group (CH₃) in the para-position of the anilino moiety at C(7) demonstrated notable inhibitory potency against VEGFR2 kinase mdpi.com. Similarly, 4-CH₃ and 4-CF₃ (a weakly activating and a strongly deactivating group, respectively) substituents on the aniline ring at the same position were both found to contribute to good inhibitory potencies mdpi.com. This suggests that a combination of steric bulk and electronic effects in this position is important for activity.
In a different series of oxazolo[5,4-d]pyrimidines designed as caspase activators, SAR analysis indicated that the presence of electron-donating methoxy (B1213986) groups (CH₃O) on the aniline moiety at the C(7) position was essential for the activation of the caspase cascade. Specifically, 4-CH₃O, 2,5-diCH₃O, or 3,5-diCH₃O substituted aniline moieties were found to be important for activity mdpi.com.
| Compound Series | Target | Positional and Electronic Effects on Activity |
| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines | VEGFR2 | Para-substituted aniline at C(7) is more favorable than ortho-substitution. |
| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines | VEGFR2 | A CH₃ group in the para-position of the anilino moiety at C(7) showed notable inhibitory potency. |
| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines | VEGFR2 | 4-CH₃ and 4-CF₃ substituents on the aniline moiety at C(7) are responsible for good inhibitory potencies. |
| N-aryl-oxazolo[5,4-d]pyrimidin-7-amines | Caspase cascade | 4-CH₃O, 2,5-diCH₃O, or 3,5-diCH₃O substituted aniline moiety at C(7) is essential for activity. |
Influence of Different Heterocyclic Ring Substituents
In studies of oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione derivatives as FGFR1 inhibitors, it was observed that substituting the C(2) position with a heterocyclic ring such as furan (B31954), thiophene (B33073), or pyridine (B92270) led to a notable reduction in inhibitory activity. It was hypothesized that these smaller heterocyclic groups are not large enough to effectively occupy a hydrophobic pocket within the enzyme's active site or to form optimal bonding interactions mdpi.com. This highlights the importance of the size and nature of the substituent at this position.
Conversely, in a different series of oxazolo[5,4-d]pyrimidines targeting Aurora A kinase, the replacement of a 4-pyridyl substituent with a phenyl group resulted in a loss of cytotoxic activity, indicating a preference for the nitrogen-containing heterocycle in this particular context mdpi.com. This underscores that the optimal substituent is highly dependent on the specific biological target.
Furthermore, SAR studies on CB2 receptor antagonists with an oxazolo[5,4-d]pyrimidine core revealed that piperazine (B1678402) substituents at the C(7) position improved binding affinities. Lipophilic piperazine substituents like methylpiperazine and ethylpiperazine led to better CB2 binding affinity compared to a more hydrophilic acetylpiperazine moiety. However, increasing the alkyl chain length to a propylpiperazine substituent resulted in a significant decrease in affinity, suggesting steric limitations within the receptor binding site mdpi.com.
| Compound Series | Target | Influence of Heterocyclic Ring Substituents |
| oxazolo[5,4-d]pyrimidine-5,7(4H,6H)-diones | FGFR1 | Substitution at C(2) with furan, thiophene, or pyridine reduces inhibitory activity. |
| N-phenylurea substituted oxazolo[5,4-d]pyrimidines | Aurora A Kinase | Replacement of a 4-pyridyl substituent with a phenyl group leads to loss of activity. |
| 2,5-disubstituted-7-piperazinyl-oxazolo[5,4-d]pyrimidines | CB2 Receptor | Piperazine at C(7) improves binding affinity; lipophilic substituents are preferred over hydrophilic ones, with some steric limitations. |
Bioisosteric Replacement Strategies Involving the Oxazolo[4,5-c]pyridine Core
Bioisosteric replacement is a powerful strategy in drug design that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. This approach has been applied to the oxazolo[4,5-c]pyridine scaffold to explore new chemical space and optimize lead compounds.
Scaffold Hopping and Pharmacophore Mimicry
Scaffold hopping is a computational or synthetic strategy aimed at identifying isofunctional molecular structures with significantly different molecular backbones. This approach is particularly useful for generating novel intellectual property and for escaping undesirable physicochemical or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a known scaffold.
A series of novel oxazolo[5,4-d]pyrimidines were designed as competitive neutral antagonists for the CB2 cannabinoid receptor using a scaffold hopping strategy nih.gov. This approach led to the identification of compounds with nanomolar binding affinity and significant selectivity over the CB1 receptor nih.gov. For example, 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine and its 7-(4-ethylpiperazin-1-yl) analog both demonstrated high CB2 binding affinity nih.gov. This successful application of scaffold hopping demonstrates its utility in discovering new derivatives of the oxazolopyrimidine core with desirable biological activities.
Pharmacophore mimicry is a key principle underlying scaffold hopping, where a new scaffold is designed to present the same spatial arrangement of key interaction features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, and charged centers) as the original molecule. By maintaining the pharmacophore, the new molecule can bind to the same biological target and elicit a similar biological response.
Mimicking Hydrogen Bonding Properties in Drug Design
The pyridine nitrogen in the oxazolo[4,5-c]pyridine core is a key hydrogen bond acceptor, and its interaction with a biological target can be crucial for binding affinity. In drug design, it is sometimes desirable to replace this moiety with another group that can mimic its hydrogen bonding properties while altering other molecular characteristics.
For instance, in a broader context of pyridine bioisosteres, it has been shown that a benzonitrile (B105546) group can be a suitable replacement for a pyridine ring. Benzonitriles are similarly polarized to pyridines and can effectively mimic their hydrogen-bond acceptor properties. This type of bioisosteric replacement can be valuable for modulating properties such as metabolic stability or for exploring new synthetic routes.
While specific examples of this strategy applied to this compound are not extensively documented, the principle remains a valid approach for the future design of analogs. By replacing the pyridine portion of the core with other heterocycles or functional groups that can replicate its hydrogen bonding capabilities, novel derivatives with potentially improved properties could be developed.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds, guide the design of more potent analogs, and provide insights into the molecular features that are important for activity.
While specific QSAR studies on this compound were not found, numerous studies on related heterocyclic systems demonstrate the utility of this approach. For example, 2D and 3D-QSAR analyses have been performed on imidazo[4,5-b]pyridine and 4-heteroarylpyrimidine derivatives for their anti-cancer activities bpasjournals.com. These studies have successfully generated statistically significant models that can predict the activity of new compounds based on various molecular descriptors bpasjournals.com. In one such study, 2D-QSAR models for anticancer activity against MCF-7 and HCT-116 cell lines yielded high correlation coefficients, and the models identified key descriptors related to the number of nitrogen and oxygen atoms in the molecules as being important for activity bpasjournals.com.
Similarly, 3D-QSAR studies, such as the k-nearest neighbor molecular field analysis (kNN-MFA), have been used to explore the influence of electrostatic, steric, and hydrophobic fields on the biological activity of these compounds bpasjournals.com. The resulting contour maps from these analyses can provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity, thus guiding further synthetic efforts.
Another relevant example is a QSAR study on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidant drug candidates dmed.org.ua. This study used a genetic algorithm and multiple linear regression analysis to develop predictive QSAR models. The models indicated that small, hydrophilic molecules with specific spatial arrangements of electronegative atoms tend to exhibit higher antioxidant activity dmed.org.ua.
Biological Activity and Medicinal Chemistry Applications Excluding Clinical Human Trials
In Vitro Inhibition of Enzyme and Receptor Targets
The oxazolo[4,5-c]pyridin-7-amine scaffold has been identified as a versatile pharmacophore capable of interacting with a variety of enzymatic and receptor systems.
Kinase Inhibition
Derivatives of the oxazolopyrimidine core, a related structural class, have demonstrated inhibitory activity against several kinases crucial to cancer progression. For instance, certain oxazolo[5,4-d]pyrimidines have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora A kinase, Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2). The inhibition of VEGFR-2 by these compounds is significant as it blocks angiogenesis, a key process in tumor growth.
Specifically, 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have been found to be potent inhibitors of both VEGFR2 and VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). One of the most effective compounds in this series, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, exhibited IC50 values of 0.33 and 0.29 µM against VEGFR2 kinase and HUVEC proliferation, respectively. Furthermore, certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown dual inhibitory activity against both VEGFR2 and Epidermal Growth Factor Receptor (EGFR). For example, 3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol and 5-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino]-2-methoxyphenol both demonstrated an IC50 value of 0.3 µM against VEGFR2.
Another derivative, N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea, was identified as an in vitro inhibitor of AURKA with an IC50 value between 1 and 50 nM.
While these findings relate to the broader class of oxazolopyrimidines, they highlight the potential of the core scaffold in kinase inhibitor design.
Neurotransmitter Receptor Modulation
The modulation of neurotransmitter receptors by oxazolo-pyridone derivatives has been explored, particularly in the context of metabotropic glutamate (B1630785) receptors (mGluRs). One such derivative, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP), acts as a selective negative allosteric modulator for mGluR7. Additionally, isoxazolo[3,4-d] pyridazinones have been shown to be selective positive modulators at mGluR subtypes 2 and 4. These findings suggest the potential for developing nervous system-targeted therapeutics from this chemical family.
Other Enzyme Modulations
Beyond kinases, oxazolo[5,4-d]pyrimidines have shown inhibitory activity against other enzymes. These include adenosine (B11128) kinase and ubiquitin-activating enzymes (E1 enzymes). The inhibition of these enzymes points to the broad-spectrum biological activity of this heterocyclic system and its potential for applications in various disease states.
Modulation of Cell Signaling Pathways
The mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy. Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as selective ATP-competitive mTOR inhibitors. Given the structural similarities, this suggests that the this compound scaffold could also be explored for its potential to modulate the mTOR pathway.
In Vitro Cellular Activity
The enzymatic and receptor-level activities of this compound derivatives translate into significant effects at the cellular level, particularly in the context of cancer.
Cytotoxic and Antiproliferative Activities against Cancer Cell Lines (in vitro)
Numerous studies have demonstrated the cytotoxic and antiproliferative effects of oxazolo-pyrimidine derivatives against a variety of cancer cell lines.
Novel oxazolo[5,4-d]pyrimidine derivatives have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). One particular compound, 3g (with a 3-(N,N-dimethylamino)propyl substituent), was found to be the most potent against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. This activity surpassed that of the standard chemotherapeutic agent fluorouracil (CC50 = 381.2 μM) and was comparable to cisplatin (B142131) (CC50 = 47.2 µM), while exhibiting lower toxicity to healthy human cells.
Another study on a series of oxazolo[5,4-d]pyrimidine derivatives reported moderate inhibitory activities against HepG2 and U251 cancer cell lines, with IC50 values in the range of 10⁻⁵–10⁻⁶ M. The derivative N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea was active against HCT116 cancer cells in vitro with a cytotoxicity IC50 value below 100 nM.
Furthermore, oxazolo[4,5-d]pyrimidines containing a positively charged piperazine (B1678402) moiety have shown significant cytotoxic effects. Specifically, 4-[5-(4-Chlorophenyl)-2-phenyloxazolo[4,5-d]pyrimidin-7-yl]piperazin-1-ium trifluoroacetate (B77799) exhibited a slightly higher antiproliferative effect (IC50=0.21 μm) than doxorubicin (B1662922) (IC50=0.36 μm) on the MDA-MB-231 cell line and also showed good activity against OVCAR-3 (IC50=1.7 μm) and HCT-116 (IC50=0.24 μm) cells.
The table below summarizes the in vitro cytotoxic and antiproliferative activities of selected oxazolo-pyrimidine derivatives.
| Compound/Derivative | Cell Line | Activity | IC50/CC50 Value |
| 3g (with a 3-(N,N-dimethylamino)propyl substituent) | HT29 | Cytotoxic | 58.4 µM |
| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | HCT116 | Cytotoxic | < 100 nM |
| 4-[5-(4-Chlorophenyl)-2-phenyloxazolo[4,5-d]pyrimidin-7-yl]piperazin-1-ium trifluoroacetate | MDA-MB-231 | Antiproliferative | 0.21 µM |
| 4-[5-(4-Chlorophenyl)-2-phenyloxazolo[4,5-d]pyrimidin-7-yl]piperazin-1-ium trifluoroacetate | OVCAR-3 | Antiproliferative | 1.7 µM |
| 4-[5-(4-Chlorophenyl)-2-phenyloxazolo[4,5-d]pyrimidin-7-yl]piperazin-1-ium trifluoroacetate | HCT-116 | Antiproliferative | 0.24 µM |
Immunomodulatory Effects (e.g., Inhibition of Lymphocyte/Splenocyte Proliferation)
Certain 7-amino-oxazolo[5,4-d]pyrimidine derivatives, closely related to the target compound, have been evaluated for their immunoregulatory profiles. In in vitro studies, these compounds have shown the ability to inhibit the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A and the proliferation of mouse splenocytes induced by lipopolysaccharide. nih.gov Specifically, compounds designated as SCM5 and SCM9 exhibited a notable immunoregulatory profile with low toxicity. nih.gov SCM9 was also observed to moderately suppress the production of tumor necrosis factor α (TNF-α) in human whole blood cultures. nih.gov The isoxazole (B147169) moiety in these derivatives is suggested to be particularly important for their immunological activity. nih.gov
| Compound | Activity | Model | Key Findings |
| SCM5 | Immunoregulatory | In vitro human peripheral blood lymphocytes and mouse splenocytes | Showed a favorable immunoregulatory profile and inhibited proliferation. nih.gov |
| SCM9 | Immunoregulatory | In vitro human peripheral blood lymphocytes and mouse splenocytes; human whole blood culture | Inhibited lymphocyte and splenocyte proliferation and moderately suppressed TNF-α production. nih.gov |
Antiviral Activities (e.g., HHV-1 inhibition)
The antiviral potential of oxazolo[5,4-d]pyrimidine derivatives has been explored, with some compounds showing inhibitory activity against human herpes virus type-1 (HHV-1). nih.govmdpi.com In studies conducted on the A-549 cell line, certain 7-amino-oxazolo[5,4-d]pyrimidine derivatives were found to inhibit the replication of HHV-1. nih.gov While the broader class of oxazolo[5,4-d]pyrimidines has been investigated for antiviral effects, specific data on this compound was limited in the provided search results. arkat-usa.org
Antimicrobial Activities (e.g., Antibacterial, Antifungal)
The antimicrobial properties of pyridine-containing heterocyclic compounds have been a subject of interest. mdpi.comnih.gov While specific studies on this compound were not prominent, related structures like sulfonamide isoxazolo[5,4-b]pyridines have demonstrated moderate antibacterial activity against E. coli and P. aeruginosa. mdpi.comnih.gov Furthermore, 2-(substituted-phenyl)oxazolo[4,5-b]pyridines have shown strong antibacterial activity against various strains, including S. aureus. mdpi.com The general class of azole compounds, which includes oxazoles, is recognized for its potential as antibacterial and antifungal agents. nih.gov
Table 2: Antimicrobial Activity of Related Oxazolo-Pyridine Scaffolds
| Compound Class | Activity | Tested Organisms | Reference |
| Sulfonamide isoxazolo[5,4-b]pyridines | Antibacterial | E. coli, P. aeruginosa | mdpi.comnih.gov |
| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | Antibacterial | S. aureus and other strains | mdpi.com |
Apoptosis Induction and Caspase Activation Pathways
A significant area of investigation for oxazolo[5,4-d]pyrimidine derivatives has been their ability to induce apoptosis in cancer cell lines. mdpi.com Some of these compounds are designed to function as activators of caspases, which are crucial enzymes in the apoptotic pathway. mdpi.commdpi.com For instance, N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine has been identified as a potent activator of the caspase cascade in various human solid cancer cell lines, including breast, hepatocellular, colon, and lung cancer cells. mdpi.com The mechanism of apoptosis induction can also involve the inhibition of anti-apoptotic proteins like BCL-2. mdpi.comnih.gov The activity of some derivatives is linked to eliciting cell signaling pathways that lead to apoptosis. nih.gov
Anti-angiogenic Activity
The inhibition of angiogenesis, the formation of new blood vessels, is a key strategy in cancer therapy. Several oxazolo[5,4-d]pyrimidine derivatives have been identified as having anti-angiogenic properties. mdpi.commdpi.com One such derivative, CPU-12 (4-chloro-N-(4-((2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d] pyrimidin-7-yl)amino)phenyl)benzamide), demonstrated potent, dose-dependent anti-angiogenic activity by inhibiting VEGF-induced angiogenesis in vitro and ex-vivo. nih.gov CPU-12 was found to significantly inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) with an IC50 value of 9.30 ± 1.24 μM. nih.gov It also inhibited HUVEC migration, invasion, and tube formation. nih.gov The anti-angiogenic effects of these compounds are often attributed to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov
Table 3: Anti-angiogenic Activity of an Oxazolo[5,4-d]pyrimidine Derivative
| Compound | Target | Activity | Key Findings |
| CPU-12 | VEGF-induced angiogenesis | Inhibited HUVEC proliferation (IC50 = 9.30 ± 1.24 μM) | Down-regulated VEGFR-2 signaling pathways. nih.gov |
Lead Compound Identification and Optimization Studies in Preclinical Research
The oxazolo[5,4-d]pyrimidine scaffold is considered a valuable structure for the design of novel therapeutic agents, particularly in oncology. mdpi.com Its structural similarity to purine (B94841) bases suggests its potential as an antimetabolite. nih.gov Lead compounds have been identified and optimized to enhance their biological activities. For example, in the development of VEGFR2 inhibitors, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were synthesized and evaluated. mdpi.com The compound 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine emerged as a potent inhibitor of both VEGFR2 kinase and HUVEC proliferation. mdpi.com
Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. For instance, it was found that replacing the oxazolo[5,4-d]pyrimidine moiety with other oxazole-containing fused heterocyclic rings like oxazolo[5,4-b]pyridine (B1602731) or oxazolo[4,5-c]pyridine (B1611411) could enhance inhibitory activity against certain kinases. mdpi.com These preclinical optimization studies, often guided by in silico analysis and molecular docking, aim to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov
Applications in Chemical Synthesis and Materials Science
A Versatile Scaffold: The Role of Oxazolo[4,5-c]pyridin-7-amine as a Chemical Building Block
The oxazolopyridine core is a recognized "privileged scaffold" in medicinal chemistry, signifying its recurring presence in biologically active compounds. nih.gov This foundational structure provides a rigid framework upon which a variety of functional groups can be strategically placed, allowing for the systematic exploration of chemical space and the fine-tuning of molecular properties. The amino group at the 7-position of this compound offers a reactive handle for a multitude of chemical transformations. This functional group can readily participate in reactions such as acylation, alkylation, and coupling reactions, enabling the attachment of diverse substituents.
The synthesis of derivatives from related oxazolopyridine cores has been extensively documented. For instance, various substituents have been introduced onto the oxazolo[4,5-b]pyridine (B1248351) skeleton to develop novel compounds with potential therapeutic applications. google.com Similarly, the amino functionality of this compound can serve as a key site for diversification, allowing chemists to construct a wide array of novel molecules with tailored electronic, steric, and pharmacokinetic properties. The inherent aromaticity and planarity of the fused ring system also play a crucial role in how these molecules interact with biological targets, making them attractive starting points for drug discovery programs.
Gateway to Complexity: Synthesis of Advanced Heterocyclic Compounds
Building upon its role as a versatile scaffold, this compound is a valuable intermediate in the synthesis of more complex heterocyclic systems. The strategic manipulation of the amino group and the fused ring system can lead to the construction of novel polycyclic architectures with unique three-dimensional shapes and functionalities.
General synthetic strategies for related heterocyclic systems often involve the cyclization of a pyrimidine (B1678525) or pyridine (B92270) ring onto a pre-existing oxazole (B20620) derivative, or vice versa. google.comnih.govmdpi.commdpi.comresearchgate.netbuketov.edu.kz For example, 7-aminooxazolo[5,4-d]pyrimidines have been synthesized through the reaction of an intermediate imidate with various aliphatic amines. mdpi.com This suggests that this compound could undergo similar annulation reactions, where the amino group acts as a nucleophile to facilitate the formation of an additional fused ring. Such transformations would provide access to novel tricyclic or tetracyclic systems that are often difficult to synthesize through other methods. The ability to generate such molecular complexity from a readily accessible starting material underscores the importance of this compound in synthetic organic chemistry.
Illuminating Possibilities: Potential in Materials Science
The photophysical properties of oxazolopyridine derivatives have garnered attention in the field of materials science, particularly for their potential as luminophores. nih.govnih.govgoogle.comresearchgate.net Studies on oxazolo[4,5-b]pyridine derivatives have shown that the introduction of electron-donating and electron-withdrawing groups can significantly influence their absorption and fluorescence spectra. researchgate.net This tunability of optical properties is a key characteristic of promising fluorescent materials.
The fluorescence behavior of these compounds often exhibits a strong charge-transfer character, which is a desirable feature for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. google.comresearchgate.net While specific studies on the luminescent properties of this compound are not yet prevalent, the structural similarities to known fluorescent oxazolopyridines suggest that it and its derivatives could also exhibit interesting photophysical behaviors. The amino group at the 7-position can act as an intrinsic electron-donating group, and its modification could provide a straightforward way to modulate the emission color and quantum yield of these materials. Further investigation into the synthesis and characterization of various this compound derivatives could unveil a new class of luminophores with tailored properties for advanced material applications.
Table 1: Potential Applications of this compound Derivatives in Materials Science
| Application Area | Potential Role of this compound Derivatives | Rationale based on Related Compounds |
| Organic Light-Emitting Diodes (OLEDs) | Emitters or host materials | Tunable fluorescence and charge-transfer properties observed in oxazolo[4,5-b]pyridine derivatives. google.comresearchgate.net |
| Fluorescent Probes | Sensors for ions or biomolecules | The nitrogen atoms in the heterocyclic core can act as binding sites, and derivatization can introduce specific recognition moieties. |
| Organic Scintillators | Energy transfer agents | Aromatic heterocyclic structures are known to be efficient scintillators. |
| UV Dyes | Chromophores for various applications | Strong absorption in the UV-visible region is a characteristic of many oxazolopyridine compounds. google.com |
Accelerating Discovery: Development of Compound Libraries for High-Throughput Screening
The structural attributes of this compound make it an excellent candidate for the development of compound libraries for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds against a biological target. The creation of diverse and structurally unique compound libraries is critical for the success of HTS campaigns.
The oxazolopyrimidine scaffold, a close relative of oxazolopyridines, has been utilized in the design of bioactive ligands against various enzymes and receptors. mdpi.com The amenability of the this compound core to chemical modification allows for the generation of a large number of derivatives through combinatorial chemistry approaches. By systematically varying the substituents on the amino group and other positions of the ring system, a library of compounds with a wide range of physicochemical properties can be assembled.
The data from screening such a library can provide valuable structure-activity relationship (SAR) information, guiding the optimization of initial "hit" compounds into potent and selective drug candidates. The unique heterocyclic nature of the this compound scaffold increases the likelihood of discovering novel interactions with biological targets that may not be accessible to more conventional chemical structures.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Green Chemistry Approaches
The development of novel synthetic pathways for Oxazolo[4,5-c]pyridin-7-amine represents a primary area for future investigation. Current synthetic methods for similar heterocyclic compounds often involve multi-step processes that may have limitations. Future research could focus on creating more efficient and environmentally friendly synthetic strategies.
Key areas of exploration could include:
One-Pot Syntheses: Designing reactions where multiple steps are performed in a single reaction vessel to improve efficiency and reduce waste.
Catalyst-Driven Reactions: Utilizing novel catalysts to enhance reaction rates, yields, and selectivity.
Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of safer solvents, microwave-assisted synthesis, and ultrasonication, to create more sustainable synthetic processes. These methods aim to reduce reaction times, energy consumption, and the generation of hazardous byproducts. rasayanjournal.co.in
Table 1: Potential Green Chemistry Approaches for Synthesis
| Approach | Potential Advantage |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields |
| Ultrasound Irradiation | Enhanced reaction speed and efficiency |
| Solvent-Free Reactions | Reduced environmental impact and simplified purification |
| Multicomponent Reactions | Increased synthetic efficiency by combining multiple reactants in one step |
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Computational modeling and in silico analysis are powerful tools for predicting the properties and potential biological activity of chemical compounds. For this compound, these techniques could provide valuable insights prior to extensive laboratory work.
Future computational studies could involve:
Molecular Docking: Simulating the interaction of this compound with the active sites of various biological targets, such as enzymes and receptors, to predict binding affinity and mode. buketov.edu.kzmdpi.comnih.gov This can help in identifying potential therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound derivatives with their biological activity. mdpi.com This can guide the design of more potent analogs.
Pharmacokinetic Predictions (ADME): Using computational tools to predict the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential. mdpi.com
Exploration of New Biological Targets and Disease Indications
The therapeutic potential of this compound is currently unexplored. A crucial area for future research is the screening of this compound against a wide array of biological targets to identify potential disease indications. The structural similarity of oxazolopyridines to naturally occurring purines suggests a broad range of possibilities. nih.govconsensus.app
Potential biological targets for investigation include:
Kinases: Many heterocyclic compounds are known to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov
Receptors: Screening against various cell surface receptors, such as G protein-coupled receptors, could uncover novel activities.
Enzymes: Investigating the inhibitory potential against various enzymes involved in disease pathways is another promising avenue.
Based on the activities of related compounds, potential therapeutic areas could include oncology, neurology, and inflammatory diseases. researchgate.net
Design of Highly Selective and Potent Derivatives through Advanced SAR
Once a biological target is identified, the next step involves the rational design and synthesis of derivatives to improve potency and selectivity. Structure-Activity Relationship (SAR) studies are fundamental to this process.
Future research in this area would entail:
Systematic Structural Modifications: Synthesizing a library of analogs by modifying different positions of the this compound scaffold.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or pharmacokinetic properties.
Iterative Design and Testing: A continuous cycle of designing, synthesizing, and testing new derivatives to build a comprehensive understanding of the SAR and to optimize the lead compound. nih.govmdpi.com
Table 2: Key Positions for SAR Modification on the this compound Scaffold
| Position for Modification | Rationale |
| Amine at position 7 | Can be modified to explore interactions with the target protein. |
| Oxazole (B20620) ring | Substituents can be introduced to modulate electronic properties and binding. |
| Pyridine (B92270) ring | Alterations can influence solubility, metabolic stability, and target engagement. |
Integration with Advanced Characterization Techniques for Deeper Insights
To fully understand the properties and behavior of this compound and its future derivatives, advanced analytical and characterization techniques will be essential.
These techniques include:
Spectroscopy: In-depth analysis using methods like 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity of synthesized compounds. nih.govmdpi.com
X-ray Crystallography: Determining the three-dimensional structure of the compound or its complex with a biological target to provide a detailed view of molecular interactions. nih.govmdpi.com
Advanced Imaging: Utilizing molecular imaging techniques to study the distribution and target engagement of the compound in cellular or animal models.
By systematically applying these future research directions, the scientific community can begin to uncover the chemical, physical, and biological properties of this compound, potentially leading to the development of new therapeutic agents.
Q & A
Q. What are the established synthetic routes for preparing oxazolo[4,5-c]pyridin-7-amine derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions starting from oxazolone precursors. A common pathway includes:
- Step 1: Chlorination of oxazolo[4,5-d]pyrimidin-7(6H)-ones using POCl₃ and catalytic dimethylaniline at 105–110°C to yield 7-chloro intermediates .
- Step 2: Substitution with primary/secondary amines in dioxane under reflux (6–10 h) to introduce the 7-amine group .
- Step 3: Further derivatization (e.g., sulfonylation) using alkyl/arylsulfonyl chlorides in dioxane with triethylamine to expand structural diversity .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, Me₂NPh, 105–110°C, 3 h | 70–85% | |
| Amine substitution | Amines, Et₃N, dioxane, reflux, 6 h | 80–95% | |
| Sulfonylation | RSO₂Cl, Et₃N, dioxane, 105–110°C, 6 h | 60–75% |
Q. How are this compound derivatives characterized for structural validation?
Methodological Answer: Structural confirmation relies on:
- Elemental analysis for empirical formula verification.
- ¹H/¹³C NMR to confirm substituent positions and ring connectivity (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- LC-MS for molecular ion detection and purity assessment .
- X-ray crystallography (if crystalline) using SHELX programs for precise 3D structure determination .
Advanced Research Questions
Q. What computational strategies predict the bioactivity and binding mechanisms of this compound derivatives?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like CDK2 or EGFR. For example, scaffold hopping from imidazo[4,5-c]pyridine analogs (IC₅₀ = 0.12 μM for CDK2) .
- QSAR modeling using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antiviral/anticancer activity .
- ADMET prediction (e.g., SwissADME) to evaluate drug-likeness and toxicity risks .
Case Study: Derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced kinase inhibition due to improved hydrophobic interactions in docking studies .
Q. How do structural modifications influence biological activity and selectivity?
Methodological Answer:
- Substituent Effects:
- 7-Amine substituents: Bulky groups (e.g., piperazine) enhance solubility and target affinity .
- Heterocyclic fusion: Oxazolo[4,5-c]pyridine scaffolds exhibit higher metabolic stability than pyrimidine analogs .
- Bioactivity Trends:
| Modification | Observed Effect | Target | Reference |
|---|---|---|---|
| Sulfonylation | Increased antiviral potency (EC₅₀ = 2.1 μM) | Viral proteases | |
| Trifluoromethylation | Improved EGFR inhibition (IC₅₀ = 0.8 μM) | EGFR/HER2 |
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Reproducibility checks: Validate assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in cytotoxicity (CC₅₀ = 10–50 μM) may arise from varying MTT assay protocols .
- Meta-analysis: Compare datasets across studies using tools like RevMan to identify outliers or confounding factors.
- Mechanistic studies: Use CRISPR-edited cell lines or isoform-specific inhibitors to confirm target engagement .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
